![molecular formula C17H12N4O2S B2890810 7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021212-56-5](/img/structure/B2890810.png)
7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often starts from readily accessible precursors like 3-oxo-N-(pyridin-2-yl)butanamide . The nucleophilic addition of the butanamide to phenyl isothiocyanate in DMF, in the presence of potassium hydroxide, affords the corresponding potassium salt . Further reactions lead to the formation of the final product .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives often involve nucleophilic addition reactions . For example, the addition of butanamide to phenyl isothiocyanate in DMF, in the presence of potassium hydroxide, leads to the formation of a potassium salt .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research has been conducted on synthesizing derivatives of thienopyrimidines, including modifications and evaluations of their structure and potential biological activities. For instance, the synthesis of novel pyrido and thieno pyrimidines derivatives explored their antimicrobial properties, revealing significant findings on the structural requirements for activity (Rateb, Abdelaziz, & Zohdi, 2011; Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Evaluation
- Several studies have synthesized thienopyrimidine derivatives and evaluated their antimicrobial effectiveness. These studies have contributed to understanding the potential applications of thienopyrimidine derivatives as antimicrobial agents, suggesting that structural modifications can enhance their activity (Abdel-rahman, Bakhite, & Al-Taifi, 2002; Bhuiyan et al., 2006).
Analgesic Property Enhancement
- Efforts to enhance the analgesic properties of pyrido[1,2-a]pyrimidine derivatives through structural modifications, specifically by methylation, have been documented. This research suggests a pathway to optimize the biological properties of such compounds for potential therapeutic use (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antiviral and Antimicrobial Activities
- A notable study on thieno-fused 7-deazapurine ribonucleosides indicated their potential for submicromolar in vitro cytostatic activities against cancer and leukemia cell lines, as well as some antiviral activity against HCV. This showcases the broad spectrum of biological activities that derivatives of the compound might possess, indicating significant potential for therapeutic development (Tichy et al., 2017).
Antimicrobial and Anti-inflammatory Agents
- New series of thienopyrimidine heterocyclic compounds were prepared and tested as antimicrobial and anti-inflammatory agents. These compounds displayed remarkable activity against fungi, bacteria, and inflammation, highlighting the compound's versatility and potential as a basis for drug development (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division and growth . The exact molecular interactions between the compound and CDK2 are still under investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells and potentially leading to apoptosis, or programmed cell death .
Pharmacokinetics
Similar compounds have been shown to be metabolized by cyp3a, a key enzyme in drug metabolism
Result of Action
The result of the compound’s action is a significant inhibition of cell growth, particularly in cancer cells . By disrupting the cell cycle, the compound prevents the proliferation of cancer cells, which can lead to a reduction in tumor size .
Eigenschaften
IUPAC Name |
12-methyl-2-oxo-N-pyridin-3-yl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-10-4-5-14-20-16-12(17(23)21(14)9-10)7-13(24-16)15(22)19-11-3-2-6-18-8-11/h2-9H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDHCVJJPYGDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CN=CC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.